molecular formula C15H16O5 B2455612 [(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid CAS No. 840514-13-8

[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid

Cat. No.: B2455612
CAS No.: 840514-13-8
M. Wt: 276.288
InChI Key: HSQSPJMPCZQXMR-UHFFFAOYSA-N
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Description

[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by hydrolysis to yield the desired acid . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like acetone, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimization of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from disruption of bacterial cell membranes .

Comparison with Similar Compounds

[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid can be compared with other chromen derivatives such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-4-10-7-14(18)20-12-6-9(2)5-11(15(10)12)19-8-13(16)17/h5-7H,3-4,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSPJMPCZQXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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